- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,

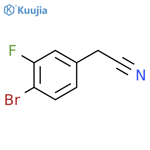

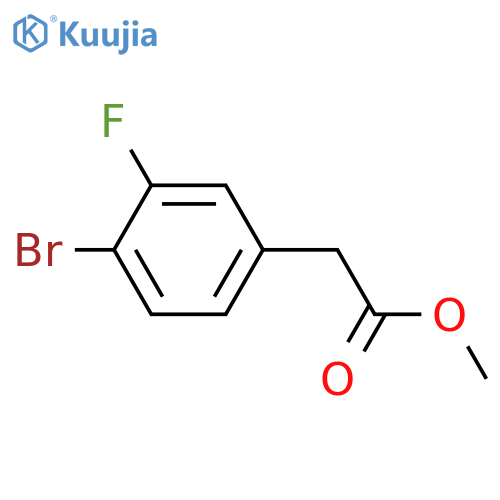

Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

942282-41-9 structure

Produktname:Methyl 2-(4-bromo-3-fluorophenyl)acetate

CAS-Nr.:942282-41-9

MF:C9H8BrFO2

MW:247.061025619507

MDL:MFCD22418249

CID:2093248

PubChem ID:71265948

Methyl 2-(4-bromo-3-fluorophenyl)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl 2-(4-bromo-3-fluorophenyl)acetate

- Methyl (4-bromo-3-fluorophenyl)acetate

- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)

- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester

- DTXSID401285712

- CS-0061878

- DB-319747

- GJSFSDMLTLWFQN-UHFFFAOYSA-N

- methyl2-(4-bromo-3-fluorophenyl)acetate

- TS-03396

- SB40114

- SCHEMBL14710854

- EN300-206404

- AKOS025287085

- SY274624

- Methyl 4-Bromo-3-fluorophenylacetate

- MFCD22418249

- Methyl 4-bromo-3-fluorobenzeneacetate

- 942282-41-9

-

- MDL: MFCD22418249

- Inchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

- InChI-Schlüssel: GJSFSDMLTLWFQN-UHFFFAOYSA-N

- Lächelt: O=C(CC1C=C(F)C(Br)=CC=1)OC

Berechnete Eigenschaften

- Genaue Masse: 245.96917g/mol

- Monoisotopenmasse: 245.96917g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 3

- Komplexität: 187

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.5

- Topologische Polaroberfläche: 26.3Ų

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206404-2.5g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 2.5g |

$224.0 | 2023-11-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 96% | 1g |

¥3060.38 | 2025-01-22 | |

| Enamine | EN300-206404-0.25g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 0.25g |

$62.0 | 2023-11-13 | |

| Alichem | A019112037-5g |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 5g |

$1376.96 | 2023-08-31 | |

| ChemScence | CS-0061878-100mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 100mg |

$72.0 | 2022-04-26 | |

| ChemScence | CS-0061878-250mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 250mg |

$120.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1128178-5g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 95% | 5g |

$1095 | 2024-07-28 | |

| Aaron | AR00IIOO-25g |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 25g |

$519.00 | 2025-02-28 | |

| 1PlusChem | 1P00IIGC-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$10.00 | 2025-03-01 | |

| Aaron | AR00IIOO-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$11.00 | 2025-02-28 |

Methyl 2-(4-bromo-3-fluorophenyl)acetate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt

Referenz

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt

Referenz

- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Process fro preparation of pyridine derivative and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C

Referenz

- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C

Referenz

- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C

Referenz

- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C

Referenz

- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

Referenz

- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,

Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products

Methyl 2-(4-bromo-3-fluorophenyl)acetate Verwandte Literatur

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate) Verwandte Produkte

- 2727976-44-3((3-Bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride)

- 1805929-58-1(Ethyl 4-amino-3-cyanopyridine-2-acetate)

- 73800-78-9(2-amino-3-fluoro-2-(4-hydroxyphenyl)methylpropanoic acid hydrochloride)

- 2171833-03-5(2-bromo-4-chloro-6-formylphenyl chloroformate)

- 1097804-95-9(2-(difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid)

- 1361657-74-0(4,2',4',6'-Tetrachlorobiphenyl-2-ethanone)

- 2680771-10-0(2-{(tert-butoxy)carbonyl(2,6-dimethylphenyl)amino}-1,3-thiazole-5-carboxylic acid)

- 866149-26-0(2-([(CYCLOHEXYLCARBONYL)OXY]ETHANIMIDOYL)-1,3-THIAZOLE)

- 2287236-82-0((S)-1,1-Difluoropropan-2-amine hydrochloride)

- 2679919-25-4(rac-N-{[(1R,2S)-2-nitrocyclopropyl]methyl}acetamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate

Reinheit:99%

Menge:25g

Preis ($):566.0